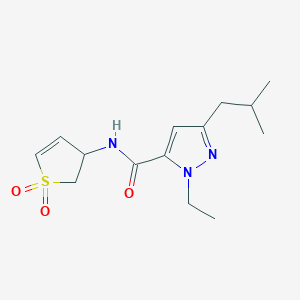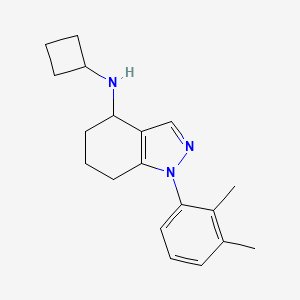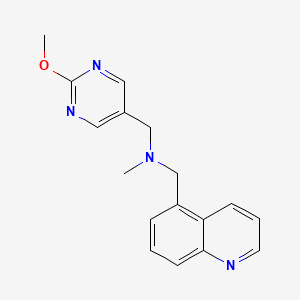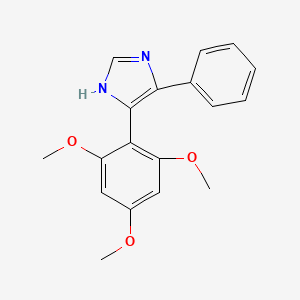![molecular formula C19H33N3O2S B3803390 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine](/img/structure/B3803390.png)
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine
Vue d'ensemble
Description
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine is a complex organic compound that features an imidazole ring, a piperidine ring, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The piperidine ring can be introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action for 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes. The piperidine ring may interact with various receptors, altering their activity and leading to physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-2-methylimidazole: Similar imidazole structure but lacks the piperidine ring and sulfonyl group.
2-Methylpiperidine: Contains the piperidine ring but lacks the imidazole structure.
Cyclobutylmethylsulfonylimidazole: Similar sulfonyl and imidazole groups but lacks the piperidine ring.
Uniqueness
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine is unique due to its combination of an imidazole ring, a piperidine ring, and a sulfonyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2S/c1-3-4-12-22-18(14-21-11-6-5-8-16(21)2)13-20-19(22)25(23,24)15-17-9-7-10-17/h13,16-17H,3-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEQKLSTBMSHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCCC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3803310.png)
![2-methyl-N-{2-[4-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl}propanamide](/img/structure/B3803318.png)

![3-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-2H-chromen-2-one hydrochloride](/img/structure/B3803330.png)
![1-benzoyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]piperidin-4-amine](/img/structure/B3803337.png)




![1-[4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B3803370.png)
![2-ethoxy-6-{[4-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl}phenol](/img/structure/B3803376.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3803382.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3803393.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3803409.png)
